Product packaging for 2-chloro-4-ethylquinoline(Cat. No.:CAS No. 141268-32-8)

2-chloro-4-ethylquinoline

Cat. No.: B6147073
CAS No.: 141268-32-8
M. Wt: 191.65 g/mol
InChI Key: LOODJQDXUVJVRG-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylquinoline (CAS 141268-32-8) is a versatile quinoline derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C11H10ClN and a molecular weight of 191.66 g/mol, this compound features a reactive chlorine atom at the 2-position and an ethyl substituent at the 4-position of the quinoline heterocycle, making it a valuable scaffold for the development of novel bioactive molecules. This compound is primarily utilized as a key building block for the synthesis and structural optimization of quinoline-based pharmacophores. Its high research value lies in the development of new antimalarial agents, as the quinoline nucleus is a fundamental component of classic antimalarial drugs like chloroquine . The 4-position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution, allowing researchers to efficiently introduce diverse amine-containing side chains to create novel 4-aminoquinoline analogs . These analogs are then screened for activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum to overcome drug resistance . Furthermore, this compound finds application in the synthesis of compounds for antimicrobial research, including the development of agents against Helicobacter pylori . The mechanism of action for compounds derived from this intermediate often involves interference with heme metabolism in blood-stage malaria parasites. Potential mechanisms include binding to ferriprotoporphyrin IX (heme) and inhibiting its detoxification into hemozoin, leading to toxic heme accumulation that is lethal to the parasite . Research into "Reversed Chloroquine" (RCQ) molecules, which hybridize a chloroquine-like moiety with a chemosensitizer, also utilizes such core structures to combat drug-resistant malaria by modulating drug accumulation in the parasite's digestive vacuole . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and handling precautions must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOODJQDXUVJVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 4 Ethylquinoline and Its Derivatives

Classical and Established Synthetic Routes to 2-chloro-4-ethylquinoline Analogues

Traditional methods for quinoline (B57606) synthesis, established in the late 19th and early 20th centuries, remain fundamental in organic chemistry. These reactions, while sometimes limited by harsh conditions or moderate yields, have been adapted for the synthesis of a wide array of substituted quinolines, including 2-chloro-4-alkyl derivatives.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgnih.gov The reaction can be catalyzed by acids or bases and typically involves intramolecular aldol (B89426) condensation followed by dehydration to form the quinoline ring. wikipedia.orgnih.gov

To synthesize a 4-alkyl-2-chloroquinoline derivative via this route, the precursors must be chosen carefully. A common strategy involves synthesizing a 2-hydroxy-4-alkylquinoline first, which is then subjected to a subsequent chlorination step. For the synthesis of 4-ethyl-2-hydroxyquinoline, a 2-aminoaryl ketone would react with a ketone possessing an ethyl group adjacent to the carbonyl, such as propiophenone.

The general mechanism proceeds via two main pathways. wikipedia.org

Aldol Addition First: The initial step is an aldol addition between the 2-amino-substituted carbonyl compound and the second carbonyl reactant, followed by cyclization and dehydration.

Schiff Base First: Alternatively, a Schiff base can form between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol reaction and elimination of water. wikipedia.org

Various catalysts have been employed to improve the efficiency of the Friedländer reaction, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.orgorganic-chemistry.org Innovations have also introduced the use of ionic liquids and solid acid catalysts to make the reaction more environmentally friendly. nih.gov Once the 4-ethyl-2-hydroxyquinoline is formed, chlorination using standard reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) yields the desired this compound.

Table 1: Examples of Catalysts Used in Friedländer Synthesis

Catalyst Type Specific Example Reference
Brønsted Acid p-Toluenesulfonic acid organic-chemistry.org
Lewis Acid Neodymium(III) nitrate organic-chemistry.org
Heterogeneous Amberlyst-15 nih.gov
Heterogeneous Sulfonated Rice Husk Ash nih.gov
Ionic Liquid [Hbim]BF₄ nih.gov
Halogen Iodine organic-chemistry.org

Applications of Knorr Quinoline Synthesis to Related 2-chloro-4-alkylquinoline Systems

The Knorr quinoline synthesis, described by Ludwig Knorr in 1886, is another cornerstone method that involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines. wikipedia.orgiipseries.org This reaction is a type of electrophilic aromatic substitution followed by dehydration. wikipedia.org

The application of the Knorr synthesis to produce 2-chloro-4-alkylquinolines is a two-step process:

Formation of 4-Alkyl-2-hydroxyquinoline: An aniline (B41778) is reacted with a β-ketoester to form a β-ketoanilide intermediate. For the synthesis of a 4-ethyl derivative, an appropriate β-ketoester such as ethyl 2-ethylacetoacetate would be required. The subsequent acid-catalyzed cyclization of the resulting anilide yields 4-ethyl-2-hydroxyquinoline (also known as 4-ethylquinolin-2(1H)-one).

Chlorination: The resulting 2-hydroxyquinoline (B72897) is then converted to this compound. This transformation is readily achieved by treating the 2-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). asianpubs.orgresearchgate.net

The reaction conditions for the initial cyclization can influence the final product. For instance, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, whereas smaller amounts may lead to the competing formation of a 4-hydroxyquinoline (B1666331) isomer. wikipedia.org

The Vilsmeier-Haack reaction is a highly versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.net It has been extensively and efficiently used to synthesize 2-chloroquinoline-3-carbaldehydes from readily available acetanilides. niscpr.res.inrsc.org These carbaldehydes are valuable precursors for more complex quinoline derivatives. rsc.org

The reaction involves treating a substituted acetanilide (B955) with the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or, alternatively, phosphorus pentachloride (PCl₅). rsc.orgresearchgate.net The process involves the cyclization of the acetanilide to form the quinoline ring system with the simultaneous introduction of a chlorine atom at the 2-position and a formyl (carbaldehyde) group at the 3-position. niscpr.res.inrsc.org

The reaction proceeds through the following general steps:

Formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.

Reaction of the acetanilide with the Vilsmeier reagent, leading to the formation of an N-(α-chlorovinyl)aniline intermediate.

Diformylation of this enamine intermediate at its β-position.

Subsequent cyclization and loss of water to yield the final 2-chloroquinoline-3-carbaldehyde. rsc.org

This method is particularly effective for acetanilides bearing electron-donating groups, which facilitate the cyclization and generally lead to good yields. niscpr.res.in The reaction conditions, such as the molar ratio of reactants and temperature, can be optimized to maximize the yield of the desired product. rroij.com

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These modern strategies often involve metal catalysis and adhere to the principles of green chemistry, offering significant advantages over classical routes.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Catalysts based on palladium, copper, and iron play a crucial role in constructing various C-C and C-X bonds, enabling the synthesis of complex quinoline structures. nih.gov

For the synthesis of this compound, two main metal-catalyzed strategies can be envisioned:

Cross-Coupling on a Dichloroquinoline Scaffold: A highly effective approach starts with a readily available dichloroquinoline, such as 2,4-dichloroquinoline (B42001), which can be synthesized in one pot from an aromatic amine and malonic acid. asianpubs.orgresearchgate.net The chlorine atoms at the 2- and 4-positions exhibit different reactivities, allowing for selective functionalization. A palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with ethylboronic acid or a Negishi coupling with an organozinc reagent, can be used to introduce the ethyl group regioselectively at the 4-position, leaving the chlorine at the 2-position intact.

Tandem Cyclization Reactions: Modern methods also include palladium-catalyzed tandem or cascade reactions that build the quinoline scaffold in a single, efficient operation. nih.gov These reactions can involve the cyclization of appropriately substituted anilines and alkynes or other precursors, with the metal catalyst orchestrating the bond-forming events to construct the heterocyclic ring.

These metal-catalyzed methods often proceed under milder conditions and with higher functional group tolerance compared to classical syntheses.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. Several of these principles have been successfully applied to the synthesis of quinolines.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for several quinoline syntheses. mdpi.com For example, the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes can be completed in minutes under microwave irradiation, compared to several hours using conventional heating. researchgate.net Similarly, the Friedländer synthesis can be performed efficiently under solvent-free conditions with microwave assistance. organic-chemistry.org A one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid has been reported to be fast and efficient under microwave irradiation (600 W, 50 seconds). asianpubs.org

Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or in environmentally benign solvents like water or deep eutectic solvents (DES) is another key green strategy. nih.govresearchgate.net The Friedländer synthesis has been successfully carried out under solvent-free conditions, catalyzed by p-toluenesulfonic acid and assisted by microwave irradiation, offering a green alternative to traditional methods. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes

Method Reaction Time Yield Reference
Conventional Heating 2-3 hours Good rroij.com
Microwave Irradiation A few minutes Good researchgate.net
Ultrasonic Irradiation Shorter than conventional Comparable to conventional researchgate.net

Regioselective Functionalization Techniques in Quinoline Synthesis

The precise installation of functional groups at specific positions on the quinoline scaffold is a cornerstone of modern synthetic chemistry. mdpi.comnih.gov The synthesis of this compound necessitates strict regiocontrol to introduce the chloro group at the C2 position and the ethyl group at the C4 position. Several advanced methods allow for such site-selective functionalization.

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for functionalizing pre-formed quinoline rings. mdpi.com By using a suitable directing group, often the quinoline nitrogen itself or an N-oxide functionality, catalysts based on palladium (Pd), rhodium (Rh), cobalt (Co), or iron (Fe) can selectively activate C-H bonds at various positions. nih.govrsc.org For instance, the C2 position of quinoline N-oxides is particularly susceptible to functionalization, including amination and alkenylation. mdpi.comrsc.org While direct ethylation at C4 and chlorination at C2 via C-H activation is conceivable, a more common and controlled approach involves classical cyclization methods followed by functional group manipulation.

The Combes synthesis is a classic and effective method for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org To achieve a 4-ethylquinoline (B97253) core, an appropriate ethyl-substituted β-diketone, such as ethyl 3-oxopentanoate, would be condensed with aniline. The regioselectivity is dictated by the structure of the β-diketone and the subsequent cyclization step.

Another powerful technique involves the electrophile-driven iodocyclization of precursors like 2-tosylaminophenylprop-1-yn-3-ols, which can produce highly substituted 3-iodoquinolines. acs.org While this specific method yields a 3-substituted pattern, it exemplifies the principle of using cyclization reactions to set the initial functionalization pattern, which can then be further modified.

Furthermore, nucleophilic aromatic substitution (SNAr) on di-halogenated quinolines offers a direct route to regioselective functionalization. Starting from a commercially available precursor like 2,4-dichloroquinoline, selective substitution can be achieved by controlling reaction conditions. The C2 and C4 positions have different reactivities, often allowing for sequential substitution. For example, 2-chloro-4-phenoxyquinolines can be prepared from 2,4-dichloroquinoline, demonstrating the feasibility of selective substitution at the C4 position. nih.gov

The following table summarizes key regioselective strategies applicable to quinoline synthesis.

Methodology Key Reagents/Catalysts Target Position(s) Description
Combes Synthesis Aniline, β-diketone, H₂SO₄C2, C4Condensation and acid-catalyzed cyclization to form 2,4-disubstituted quinolines. wikipedia.org
C-H Activation Quinoline N-oxide, Transition Metals (Pd, Rh, Co)C2, C8Direct functionalization of C-H bonds, often directed by the N-oxide group. nih.govrsc.org
Nucleophilic Substitution 2,4-Dichloroquinoline, NucleophilesC2, C4Sequential substitution of halides at the electrophilic C2 and C4 positions. nih.gov
Iodocyclization o-Alkynylaryl precursors, I₂C3, C4Electrophile-induced cyclization to generate functionalized quinolines. acs.org

Mechanistic Investigations of this compound Formation

A plausible and efficient pathway for the synthesis of this compound involves a two-stage process: first, the construction of the 4-ethyl-2-quinolone core via the Combes synthesis, followed by chlorination of the C2-oxo group.

Detailed Reaction Pathway Elucidation and Intermediates Characterization

The formation of the quinoline ring via the Combes synthesis proceeds through several well-defined intermediates. wikipedia.org

Stage 1: Combes Synthesis of 4-Ethyl-1,2-dihydro-2-oxoquinoline

Schiff Base Formation: The reaction initiates with the condensation between an aniline and one of the carbonyl groups of a β-diketone (in this case, an ethyl-substituted β-diketone like ethyl 3-oxopentanoate). Under acidic conditions, the carbonyl oxygen is protonated, enhancing its electrophilicity and facilitating nucleophilic attack by the aniline nitrogen. Subsequent dehydration yields a Schiff base intermediate. wikipedia.org

Enamine Tautomerization: The Schiff base exists in equilibrium with its enamine tautomer. This tautomerization is crucial as it positions a nucleophilic carbon for the subsequent cyclization step.

Annulation (Ring Closure): In the presence of a strong acid like concentrated sulfuric acid (H₂SO₄), the enamine undergoes an intramolecular electrophilic attack on the benzene (B151609) ring to form a new six-membered ring. This annulation step is typically the rate-determining step of the reaction. wikipedia.org

Dehydration/Aromatization: The resulting cyclic intermediate is then protonated at the hydroxyl group, followed by the elimination of a water molecule to generate the final substituted quinoline or, in this case, the more stable quinolone tautomer, 4-ethyl-1,2-dihydro-2-oxoquinoline. wikipedia.org

Stage 2: Chlorination of 4-Ethyl-1,2-dihydro-2-oxoquinoline

The conversion of the 4-ethyl-2-quinolone to this compound is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism is analogous to the Vilsmeier-Haack reaction.

Activation of the Carbonyl: The oxygen atom of the 2-quinolone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate.

Nucleophilic Attack by Chloride: A chloride ion (from POCl₃) is eliminated in the first step and then attacks the C2 position of the quinoline ring, which is now highly electrophilic.

Elimination and Rearomatization: The intermediate collapses, eliminating a dichlorophosphate (B8581778) moiety and resulting in the formation of the aromatic this compound product.

The proposed mechanistic pathway is summarized below:

Step Reaction Stage Key Intermediate Description
1Combes SynthesisSchiff BaseCondensation of aniline and a β-diketone. wikipedia.org
2Combes SynthesisEnamineTautomer of the Schiff base, poised for cyclization. wikipedia.org
3Combes SynthesisCyclized AdductFormed via intramolecular electrophilic aromatic substitution. wikipedia.org
4ChlorinationActivated Oxo-complexFormed by the reaction of the 2-quinolone with POCl₃.
5ChlorinationFinal ProductThis compound formed after nucleophilic attack and rearomatization.

Transition State Analysis and Kinetic Studies

The kinetics of the Combes synthesis are primarily governed by the slow annulation step. wikipedia.org Detailed kinetic studies would involve monitoring the reaction rate under various conditions of temperature and reactant concentrations to determine the reaction order and activation energy.

Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), provides profound insight into the reaction mechanism at a molecular level. nih.gov For the Combes synthesis, a computational study would model the structures and energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

Key aspects of a transition state analysis would include:

Transition State (TS) Geometry: Calculating the precise three-dimensional structure of the transition state for the rate-determining annulation step. This would reveal the bond-forming and bond-breaking processes occurring at the peak of the energy barrier.

Frequency Calculation: A key confirmation of a true transition state structure is the presence of a single imaginary frequency in its calculated vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms the reactant into the product. nih.gov For example, a study on quinoline oxidation confirmed a transition state with one imaginary frequency of -104.5 cm⁻¹. nih.gov

Activation Barrier (ΔG‡): The energy difference between the reactants (the enamine intermediate) and the transition state determines the activation energy of the reaction. This value is directly related to the reaction rate.

Kinetic Isotope Effect: By substituting atoms with their heavier isotopes (e.g., hydrogen with deuterium) at key positions in the aniline or β-diketone, one can probe the nature of the transition state. Comparing the reaction rates of the isotopically labeled and unlabeled reactants can confirm which bonds are being altered in the rate-determining step. umn.edu

The table below outlines hypothetical parameters that would be investigated in a kinetic and computational study of the Combes synthesis step.

Parameter Method of Study Significance
Reaction Rate Constant (k) Experimental Kinetic MonitoringQuantifies the speed of the overall reaction.
Activation Energy (Ea) Arrhenius Plot (from experimental data)The minimum energy required for the reaction to occur.
Transition State Structure DFT CalculationsElucidates the geometry of the highest energy point on the reaction pathway. nih.gov
Imaginary Frequency (ν) DFT Frequency CalculationsConfirms the identity of the transition state structure. nih.gov
Enthalpy of Activation (ΔH‡) DFT CalculationsThe change in enthalpy in going from reactants to the transition state.
Entropy of Activation (ΔS‡) DFT CalculationsThe change in entropy, reflecting the degree of order in the transition state.

Spectroscopic and Advanced Analytical Characterization of 2 Chloro 4 Ethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Through a series of one- and two-dimensional experiments, a complete structural map of 2-chloro-4-ethylquinoline can be constructed.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the quinoline (B57606) ring system resonate in the downfield region, generally between 7.2 and 8.8 ppm. The single proton at the C3 position is expected to appear as a singlet, given the substitution at C2 and C4. The protons of the ethyl group at the C4 position exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to the adjacent group.

The ¹³C NMR spectrum reveals a signal for each of the 11 unique carbon atoms in the molecule. The carbon atom bonded to the electronegative chlorine atom (C2) is significantly deshielded. Quaternary carbons (C2, C4, C4a, C8a) are typically identifiable by their lower intensity in a standard proton-decoupled spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted data based on established substituent effects on the quinoline scaffold. Actual experimental values may vary slightly based on solvent and concentration.

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
C2 --~151.5
H3/C3 ~7.25s~122.0
C4 --~149.0
C4a --~125.0
H5/C5 ~8.05d~124.5
H6/C6 ~7.60t~127.0
H7/C7 ~7.80t~129.5
H8/C8 ~8.15d~128.0
C8a --~148.0
-CH₂- ~3.00q~29.0
-CH₃ ~1.35t~14.0

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group. It would also reveal the coupling network of the aromatic protons on the benzo-fused ring (H5-H6, H6-H7, H7-H8). youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~7.25 ppm to the ¹³C signal at ~122.0 ppm, confirming their assignment as H3 and C3, respectively. Similar correlations would be observed for all other protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com It is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

The methylene protons (~3.00 ppm) showing correlations to the quaternary carbons C4 and C4a, as well as the protonated carbon C5.

The H3 proton (~7.25 ppm) showing correlations to C2, C4, and the bridgehead carbon C4a.

The H5 proton (~8.05 ppm) showing correlations to C4, C7, and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the methylene protons of the ethyl group and the H3 and H5 protons, confirming their spatial proximity on the quinoline ring.

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) is used to study materials in their solid, crystalline form. Different crystalline packing arrangements, known as polymorphs, can give rise to distinct ssNMR spectra due to differences in intermolecular interactions and molecular conformation in the crystal lattice. mdpi.com Although specific studies on the polymorphic forms of this compound are not prevalent in the literature, ssNMR would be the definitive technique to identify and characterize such forms if they exist. The analysis would focus on variations in ¹³C chemical shifts and relaxation times between different polymorphic samples. tsijournals.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. uab.edu

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₀ClN), HRMS would detect the protonated molecule, [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible for the molecular ion peak.

Table 2: HRMS Data for this compound This table shows the calculated exact mass for the two major isotopes of the protonated molecule.

Ion Formula Isotope Calculated Exact Mass (m/z)
[C₁₁H₁₁³⁵ClN]⁺³⁵Cl192.05745
[C₁₁H₁₁³⁷ClN]⁺³⁷Cl194.05450

The experimental measurement of a mass matching one of these theoretical values to within a few thousandths of a mass unit would provide strong evidence for the molecular formula C₁₁H₁₀ClN. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the precursor ion) and fragmenting it to produce a spectrum of smaller product ions. nationalmaglab.orguab.edu The fragmentation pattern provides valuable information about the molecule's structure. nih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 192 for the ³⁵Cl isotope) would be selected as the precursor ion.

The resulting product ion spectrum would likely be characterized by specific neutral losses:

Loss of Ethene (C₂H₄): A common fragmentation pathway for ethyl-substituted aromatic systems is the loss of ethene (28.03 Da), which would result in a product ion at m/z 164.029. This fragment corresponds to the protonated 2-chloro-4-methylquinoline (B123181) cation.

Loss of HCl: The elimination of a neutral hydrogen chloride molecule (35.98 Da) could lead to a fragment ion at m/z 156.075, corresponding to the [C₁₁H₉N]⁺ cation.

The specific fragments observed and their relative intensities create a unique fingerprint that helps to confirm the identity and structure of the compound. mdpi.com

Vibrational Spectroscopy for Bond Analysis (Infrared, Raman)

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by analyzing the vibrations of its constituent bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule.

The analysis of related quinoline derivatives, such as 2-chloro-4-methylquinoline, provides a basis for assigning the observed vibrational frequencies. researchgate.net For instance, the C-H stretching vibrations of the aromatic quinoline ring and the ethyl group are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ region.

A detailed (though generalized based on similar structures) assignment of the principal FT-IR peaks for this compound is presented in the table below. It is important to note that the exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions. researchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching3100 - 3000
Aliphatic C-H Stretching (ethyl group)3000 - 2850
C=C and C=N Ring Stretching1600 - 1400
C-H Bending (in-plane)1300 - 1000
C-H Bending (out-of-plane)900 - 650
C-Cl Stretching800 - 600

This table is interactive. Users can sort and filter the data.

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be instrumental in characterizing the quinoline ring system and the C-Cl bond.

Studies on similar molecules like 2-chloro-3-methylquinoline (B1584123) have utilized Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes. researchgate.net The intense bands in the Raman spectrum of this compound would likely correspond to the symmetric breathing vibrations of the quinoline ring. The C-Cl stretch, while also visible in the IR spectrum, can sometimes yield a strong and sharp signal in the Raman spectrum, providing a clearer indication of its presence and environment. The ethyl group would also exhibit characteristic C-H stretching and bending modes.

Vibrational Mode Expected Raman Shift (cm⁻¹)
Quinoline Ring Breathing~1370
Aromatic C-H Stretching3100 - 3000
Aliphatic C-H Stretching (ethyl group)3000 - 2850
C-Cl Stretching800 - 600

This table is interactive. Users can sort and filter the data.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The quinoline ring system, being a conjugated aromatic system, gives rise to characteristic π → π* transitions. pharmatutor.orglibretexts.org

The presence of the chlorine atom and the ethyl group can influence the position and intensity of these absorption bands. The chlorine atom, with its lone pairs of electrons, can participate in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. pharmatutor.org The ethyl group, being an alkyl substituent, generally causes a small red shift (bathochromic shift) of the absorption maxima.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show strong absorption bands in the UV region, characteristic of the quinoline chromophore.

Electronic Transition Expected Wavelength Range (nm) Description
π → π200 - 350High-intensity transitions within the conjugated quinoline ring system. pharmatutor.orglibretexts.org
n → π> 300Lower intensity transitions involving the non-bonding electrons of the nitrogen and chlorine atoms. pharmatutor.org

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X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, analysis of closely related structures provides valuable insights into the expected molecular geometry and intermolecular interactions.

For example, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate reveals details about the planarity of the quinoline ring system. nih.gov Similarly, studies on other substituted quinolines demonstrate how intermolecular forces, such as hydrogen bonding and π-π stacking, dictate the packing of molecules in the crystal lattice. researchgate.net

A hypothetical crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the quinoline ring and the conformation of the ethyl group relative to the ring. Furthermore, it would elucidate any intermolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, which influence the supramolecular architecture.

Structural Parameter Expected Information from X-ray Crystallography
Bond LengthsPrecise distances between all atoms (e.g., C-C, C-N, C-Cl).
Bond AnglesAngles between adjacent bonds, defining the molecular geometry.
Torsion AnglesDihedral angles describing the conformation of the ethyl group.
Intermolecular InteractionsIdentification of hydrogen bonds, halogen bonds, and π-π stacking. researchgate.net
Crystal PackingArrangement of molecules in the unit cell.

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Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or related impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would likely be suitable for the analysis of this compound. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC), on the other hand, is ideal for the analysis of volatile and thermally stable compounds. libretexts.org this compound, being a relatively volatile compound, can be effectively analyzed by GC. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for its separation. unl.edu A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.govbrjac.com.br GC-MS provides the added advantage of structural confirmation through the mass spectrum of the eluted compound.

Technique Typical Stationary Phase Typical Mobile Phase/Carrier Gas Detector
HPLCC18 (Reversed-Phase)Acetonitrile/WaterUV
GCPolysiloxane (e.g., DB-5)Helium or NitrogenFID, MS

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Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic organic chemistry for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions. researchgate.net This method is particularly valuable in the synthesis of quinoline derivatives, providing qualitative information about the consumption of starting materials and the formation of products. nih.govijpsr.com The purity of compounds can be assessed, and the components of a reaction mixture can be separated on a small scale. ijpsr.com

The principle of TLC involves a stationary phase, typically a polar adsorbent like silica (B1680970) gel coated on a plate, and a mobile phase, which is a solvent or a mixture of solvents. mit.edu When a reaction mixture is spotted on the baseline of the TLC plate and placed in a chamber with the mobile phase (eluent), the solvent moves up the plate via capillary action. mit.edumsu.edu Compounds in the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. Non-polar compounds generally travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the polar stationary phase and travel shorter distances (lower Rf). mit.edu

For monitoring a reaction that synthesizes or modifies a compound like this compound, a typical TLC plate would have three lanes:

Starting Material: A spot of the initial reactant.

Co-spot: A spot where both the starting material and the reaction mixture are applied. This helps to confirm the identity of the starting material spot in the reaction lane. rochester.edu

Reaction Mixture: A spot of the ongoing reaction, sampled at a specific time point. rochester.edu

The reaction is considered complete when the spot corresponding to the limiting starting material disappears from the reaction mixture lane, and a new spot, corresponding to the product, appears and intensifies over time. msu.edu

Detailed Research Findings:

While specific TLC data for this compound is not extensively documented in publicly available literature, the methodology is well-established for a wide range of substituted quinolines. The selection of an appropriate solvent system is determined experimentally to achieve optimal separation, ideally with Rf values between 0.2 and 0.7 for the compounds of interest. msu.edu Mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used. For more polar quinoline derivatives, small amounts of methanol might be added to the eluent. mdpi.com

The following table presents TLC data for compounds structurally related to this compound, illustrating typical solvent systems and Rf values encountered during the synthesis and analysis of chloro-quinoline derivatives. This data serves as a guide for developing a suitable TLC method for this compound.

Interactive Data Table: TLC Systems for Chloro-Quinoline Derivatives

Compound NameSolvent System (Eluent)Rf ValueVisualization Method
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamidePetroleum ether–ethyl acetate (5:1)0.79UV (254 nm)
TZ-CLX (A complex quinoline derivative)Dichloromethane:Methanol (95:5 v/v)0.20UV (254 nm)
Manganese(III) complex of a porphyrinDichloromethaneBase (low Rf)Visible Color
Free-base porphyrin (starting material)DichloromethaneTop (high Rf)Visible Color

This table shows data for related quinoline structures to illustrate common TLC practices, as specific data for this compound was not found in the surveyed literature. The Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature.

Theoretical and Computational Investigations of 2 Chloro 4 Ethylquinoline

Prediction of Spectroscopic Properties

Vibrational Frequency Calculations for IR and Raman Spectra InterpretationCalculated vibrational frequencies and the corresponding assignments for the IR and Raman spectra of 2-chloro-4-ethylquinoline are not available. Such calculations are essential for accurately interpreting experimental vibrational spectra.nih.goviosrjournals.org

Due to the lack of specific published data for this compound, it is not possible to provide the detailed research findings and data tables as requested in the article outline.

UV-Vis Absorption Spectra Simulation

The theoretical prediction of UV-Vis absorption spectra provides valuable insights into the electronic transitions of a molecule. For this compound, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate its electronic absorption spectrum. These simulations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, it is expected that the UV-Vis spectrum would exhibit characteristic π→π* and n→π* transitions associated with the quinoline (B57606) ring system. The chlorine and ethyl substituents would likely induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the parent quinoline molecule, due to their electronic and steric effects. A hypothetical table of simulated UV-Vis data for this compound, based on typical results for similar compounds, is presented below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13150.08HOMO → LUMO (π→π)
S0 → S22800.15HOMO-1 → LUMO (π→π)
S0 → S32500.05n→π*

Reaction Mechanism Modeling and Energy Landscape Exploration

Transition State Identification and Reaction Barrier Calculations

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating the associated energy barriers. For this compound, this would involve modeling its reactions, such as nucleophilic substitution at the chloro-substituted carbon. Theoretical methods can map the potential energy surface of the reaction, locating the minimum energy pathways from reactants to products.

Although specific studies on the reaction mechanisms of this compound are not detailed in the provided search results, the general methodology is well-established. For a typical nucleophilic substitution reaction, a transition state structure where the nucleophile is partially bonded to the quinoline ring and the chlorine-carbon bond is partially broken would be identified. The energy of this transition state relative to the reactants gives the activation energy or reaction barrier. This information is critical for understanding the reactivity of the compound.

Solvent Effects on Reaction Energetics

The solvent environment can significantly influence the energetics of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the stability of reactants, transition states, and products. bohrium.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For reactions involving this compound, changing the solvent from non-polar to polar would be expected to have a pronounced effect on the reaction energetics, particularly if charged intermediates or transition states are involved. For instance, a polar solvent would likely stabilize a polar transition state more than the neutral reactants, thereby lowering the reaction barrier and accelerating the reaction rate. While specific data for this compound is not available, the general principles of solvent effects on reaction energetics are broadly applicable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. For this compound, MD simulations can reveal the preferred orientations of the ethyl group and how the molecule interacts with solvent molecules or other species in its environment. Such simulations have been applied to various quinoline derivatives to understand their dynamic behavior. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and QSPR studies aim to establish relationships between the structural features of molecules and their physicochemical properties. For this compound, a QSPR study could focus on predicting properties like reactivity or synthetic accessibility based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO-LUMO gap), steric parameters, and topological indices.

While the search results point to QSAR (Quantitative Structure-Activity Relationship) studies on quinoline derivatives for biological activities, the principles are transferable to QSPR for chemical properties. trdizin.gov.trdergipark.org.tr For example, a QSPR model could be developed to predict the rate of a particular reaction for a series of substituted quinolines, including this compound, based on descriptors that quantify the electronic and steric effects of the substituents.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Studies on various quinoline derivatives have shown that they can possess significant NLO properties, which can be tuned by the introduction of electron-donating and electron-withdrawing groups. mdpi.comrsc.org

For this compound, the presence of the electron-withdrawing chlorine atom and the quinoline ring system could contribute to a notable NLO response. Theoretical calculations, often performed using methods like DFT, can provide values for the static and frequency-dependent hyperpolarizability. A comparative analysis with other substituted quinolines can help in understanding the structure-property relationships governing the NLO response. Below is a hypothetical data table of calculated NLO properties for this compound in comparison to related molecules.

CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Quinoline2.1511050
2-Chloroquinoline (B121035)3.50125150
2-Chloro-4-methylquinoline (B123181)3.65135180
This compound 3.70 145 200

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactivity Sites

Following a comprehensive review of available scientific literature and computational chemistry databases, no specific theoretical studies detailing the Molecular Electrostatic Potential (MEP) analysis of this compound were found.

MEP analysis is a valuable computational method used to predict the chemical reactivity of a molecule. It calculates the electrostatic potential at the surface of a molecule, providing a visual representation of the charge distribution. rsc.orgresearchgate.net This map helps in identifying electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net Typically, these regions are color-coded, with red indicating areas of most negative electrostatic potential (electron-rich) and blue representing areas of most positive electrostatic potential (electron-poor). rsc.org

While MEP analyses have been conducted on various other quinoline derivatives to understand their reactivity and potential as pharmacological agents or in material science, the specific compound this compound has not been the subject of such published research. rsc.orgnih.govresearchgate.netirjweb.com Therefore, no data tables or detailed research findings on its charge distribution and reactivity sites based on MEP analysis can be provided at this time.

2 Chloro 4 Ethylquinoline As a Versatile Synthetic Building Block in Advanced Chemical Research

Precursor for the Synthesis of Complex Heterocyclic Systems

The chlorine atom at the 2-position of the quinoline (B57606) ring is a key functional group that enables a variety of synthetic transformations. This reactivity is harnessed to build intricate molecular architectures, including polycyclic and heterocyclic systems.

Annulation and Ring-Closing Reactions to Form Polycyclic Compounds

Annulation, the formation of a new ring onto an existing one, and other ring-closing reactions are powerful strategies for synthesizing polycyclic compounds. While specific examples detailing the use of 2-chloro-4-ethylquinoline in these reactions are not extensively documented in the provided search results, the reactivity of the analogous 2-chloro-3-formylquinolines provides a strong indication of its potential. For instance, intramolecular cyclization of a Schiff base derived from 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) and phenylhydrazine (B124118) yields a 1H-pyrazolo[3,4-b]quinoline derivative. nih.gov This type of reaction, where a new heterocyclic ring is fused onto the quinoline core, demonstrates the potential for creating complex polycyclic systems. The ethyl group at the 4-position of this compound would likely influence the steric and electronic properties of the resulting polycyclic compounds, potentially leading to novel structures with unique properties.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org The reactivity of the chloro-substituent in 2-chloroquinolines makes them excellent candidates for inclusion in MCRs.

Research on related 2-chloro-3-formylquinolines has demonstrated their successful application in various MCRs to produce a wide array of complex heterocyclic structures. nih.gov For example, a four-component reaction involving a substituted quinoline, an alkyl isocyanide, azido-trimethylsilane, and an amine can yield 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines. nih.gov Another example is the L-proline catalyzed reaction of 2-chloro-3-formylquinolines with 4-hydroxy-2H-chromen-2-one and substituted 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones, which produces tetrahydrodibenzo[b,g] nih.govbldpharm.comnaphthyridin-1(2H)-ones. nih.gov These examples highlight the potential of incorporating the this compound scaffold into similar MCRs to generate novel and structurally diverse heterocyclic compounds. The ethyl group at the 4-position would be expected to influence the reaction outcomes and the properties of the resulting products.

The general principle of these MCRs often involves the initial reaction at the formyl group, followed by a nucleophilic substitution of the chlorine atom at the 2-position, leading to the formation of fused heterocyclic systems. This versatility makes this compound a promising substrate for discovering new MCRs and synthesizing libraries of complex molecules for various applications.

Scaffold for Materials Science Applications

The quinoline ring system is not only a key pharmacophore in drug discovery but also a valuable scaffold in materials science due to its electronic and photophysical properties. The ability to functionalize this compound at the 2-position allows for the tuning of these properties, making it a promising building block for a range of advanced materials.

Design and Synthesis of Functional Materials (e.g., Optoelectronic Materials, Luminescent Compounds)

The extended π-system of the quinoline core provides a basis for designing materials with interesting optical and electronic properties. While direct research on this compound for these applications is not explicitly detailed, the broader field of quinoline-based materials provides a strong precedent. For instance, the condensation of phthalic anhydride (B1165640) with 2-methylquinoline (B7769805) is a known route to Quinoline Yellow SS, a dye. wikipedia.org This demonstrates the potential of quinoline derivatives to form colored and potentially luminescent compounds.

Furthermore, the synthesis of platinum(II) terpyridine-containing conjugated polymers showcases how metal complexes can be integrated with organic chromophores to create materials with dual emissive features and thermo-responsive luminescence. oaepublish.com The 2-chloro position of this compound offers a convenient handle to attach such metal complexes or other functional units, thereby enabling the design of novel luminescent and optoelectronic materials. The ethyl group at the 4-position can also play a role in modulating the solid-state packing and thin-film morphology of these materials, which are crucial for device performance.

Ligand Synthesis in Organometallic Chemistry and Catalysis

The nitrogen atom within the quinoline ring and the potential for introducing other donor atoms through substitution of the chlorine at the 2-position make this compound a promising scaffold for the synthesis of ligands for organometallic chemistry and catalysis. The reaction of 2-chloro-4-methylquinolines with sulfur nucleophiles to form 4-methylquinoline-2(1H)-thiones demonstrates the ease of introducing different functionalities. researchgate.net These thiones, or the corresponding amines or phosphines derived from this compound, can act as ligands for a variety of transition metals.

The resulting metal complexes could find applications in catalysis. For example, quinoline-based ligands have been used in various catalytic transformations. The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the quinoline ring, such as the ethyl group at the 4-position, is crucial for optimizing the performance of the catalyst.

Future Research Directions and Emerging Avenues in 2 Chloro 4 Ethylquinoline Chemistry

Development of Highly Efficient and Selective Catalytic Transformations

The chloro-substituent at the 2-position of the quinoline (B57606) ring is a versatile synthetic handle, yet its full potential can only be unlocked through advanced catalytic methods. Future research will undoubtedly focus on developing novel catalytic systems that can functionalize the 2-chloro-4-ethylquinoline core with unprecedented precision. A significant area of exploration will be the use of transition-metal catalysis for cross-coupling reactions. While palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are staples in modern synthesis, the development of catalysts based on more abundant and less toxic metals such as iron, copper, and nickel is a critical goal for greener chemistry.

Furthermore, the exploration of C-H activation reactions on the quinoline core represents a major frontier. Catalytic systems that can selectively functionalize specific C-H bonds would offer a more atom-economical approach to diversification, bypassing the need for pre-functionalized starting materials. Biocatalysis also presents a promising avenue. For instance, enzymes from microorganisms have been shown to perform highly selective transformations on quinoline scaffolds, such as the dihydroxylation of 2-chloroquinoline (B121035) by Pseudomonas putida cells. nih.gov Adapting such enzymatic systems or developing new ones for this compound could provide access to unique chiral derivatives that are difficult to obtain through traditional synthetic means.

Reaction TypeCatalyst/SystemPotential ProductsResearch Focus
Cross-CouplingNi, Fe, or Cu-based catalystsArylated, alkylated, or aminated quinolinesDevelopment of non-precious metal catalysts for improved sustainability.
C-H ActivationRh, Ru, or Pd catalystsDirectly functionalized quinoline derivativesAchieving high regioselectivity on the quinoline core.
BiocatalysisWhole-cell or isolated enzymesChiral hydroxylated or aminated quinolinesEngineering enzymes for specific transformations on the this compound substrate.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers enhanced safety, efficiency, and scalability. researchgate.netjst.org.in The integration of this compound chemistry into flow systems is a logical and necessary step for its industrial application. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, reduced reaction times, and improved product purity. jst.org.in This is particularly advantageous for highly exothermic or hazardous reactions that are difficult to manage on a large scale in batch.

Automated synthesis platforms, guided by machine learning algorithms, represent the next level of sophistication. researchgate.netmit.edu These systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new derivatives and synthetic routes. researchgate.net By employing an automated flow synthesizer, researchers could explore a vast chemical space around the this compound scaffold, rapidly generating libraries of compounds for screening in drug discovery or materials science. This approach not only speeds up the research and development process but also allows for the on-demand synthesis of specific target molecules. mit.edu

Exploration of Novel Reaction Pathways and Unusual Reactivity

While the known reactions of 2-chloroquinolines provide a solid foundation, there is immense potential in exploring unconventional reaction pathways. nih.gov Future research could delve into photochemical or electrochemical methods to activate the this compound molecule in new ways. For example, photoredox catalysis could enable novel coupling reactions or the introduction of complex functional groups under mild conditions.

Multicomponent reactions (MCRs) are another area ripe for exploration. These reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. nih.gov Designing novel MCRs that incorporate this compound as a key building block could lead to the rapid assembly of intricate molecular architectures. Furthermore, investigating the reactivity of the quinoline ring itself, beyond the chloro-substituent, could uncover new synthetic possibilities. For instance, cycloaddition reactions could be employed to construct fused heterocyclic systems with novel properties. A plausible reaction mechanism for C2 amide formation on a quinoline N-oxide involves a [3+2]-dipolar cycloaddition, which could be explored for this compound. mdpi.com

Reaction ClassEnabling TechnologyPotential Outcome
PhotochemistryLED light sources, photoredox catalystsNovel C-C and C-heteroatom bond formations
ElectrochemistryElectrosynthesis cellsGreen and selective functionalization
Multicomponent ReactionsOne-pot synthesisRapid generation of complex quinoline derivatives
Cycloaddition ReactionsThermal or photochemical conditionsFused polycyclic aromatic systems

Advanced Computational Methodologies for Predictive Chemistry

The role of computational chemistry in modern research is no longer just explanatory but increasingly predictive. For this compound, advanced computational methods can provide invaluable insights into its reactivity, properties, and potential applications. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the feasibility of new transformations, and understand the factors controlling selectivity.

Molecular docking studies, a key tool in drug discovery, can predict how derivatives of this compound might interact with biological targets such as protein kinases. nih.gov This can guide the rational design of new therapeutic agents, prioritizing the synthesis of compounds with the highest predicted activity. Machine learning and artificial intelligence are also set to revolutionize this field. By training algorithms on existing chemical data, it may become possible to predict the properties and biological activities of virtual this compound derivatives, further accelerating the discovery process.

Synergistic Approaches Combining Synthesis, Spectroscopy, and Theory

The most profound advances in the chemistry of this compound will likely come from synergistic approaches that integrate synthetic chemistry, advanced spectroscopic analysis, and theoretical modeling. This holistic approach allows for a deep and comprehensive understanding of the molecule's behavior. For example, a new reaction could be designed using computational models, then performed in the laboratory. The resulting products and intermediates could be characterized using advanced spectroscopic techniques like 2D NMR and single-crystal X-ray diffraction. rsc.orgresearchgate.net

This iterative cycle of theory, synthesis, and characterization can lead to a much faster and more efficient optimization of reaction conditions and a deeper understanding of the underlying reaction mechanisms. Such a combined approach is also crucial for studying the solid-state properties of this compound derivatives, such as polymorphism, which can have significant implications for their application in materials science and pharmaceuticals. rsc.org

Q & A

Q. How to address variability in reported antimicrobial efficacy of this compound?

  • Resolution : Standardize microbial strains (ATCC) and growth media (Mueller-Hinton agar). Test under CLSI/EUCAST guidelines. Control for compound degradation (e.g., light exposure) via stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.